molecular formula C19H17FN2O3S B2615032 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 922646-68-2

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2615032
CAS RN: 922646-68-2
M. Wt: 372.41
InChI Key: ZNRPDGPJWUHJFV-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, commonly known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. Researchers synthesized novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives based on a dithiolopyrrolone scaffold. Some of these derivatives displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b exhibited antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP . Further studies could explore its mechanism of action and optimize its efficacy.

Bacterial RNA Polymerase Inhibition

Bacterial RNA polymerase (RNAP) is a crucial enzyme involved in RNA synthesis. Compound 7b was found to inhibit Escherichia coli RNAP effectively. Molecular docking studies revealed that it interacts with the switch region of bacterial RNAP. This region represents a novel drug binding site, distinct from previously characterized sites. Investigating this compound as a lead structure for developing potent bacterial RNAP inhibitors holds promise .

Anti-HIV Properties

Indole derivatives, which share some structural similarities with our compound, have been studied for their anti-HIV activity. Although not directly related, this avenue warrants investigation .

Drug Resistance Modulation

Efforts to combat antimicrobial and anticancer drug resistance are ongoing. Investigating the pharmacological activities of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, similar to our compound, could shed light on their potential role in overcoming resistance .

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-24-14-7-8-15(17(10-14)25-2)16-11-26-19(21-16)22-18(23)9-12-3-5-13(20)6-4-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRPDGPJWUHJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

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